Prasterone enanthate

説明

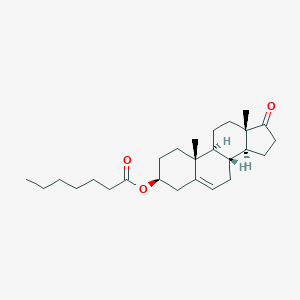

Structure

3D Structure

特性

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3/t19-,20-,21-,22-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHENOUDBWKNPAB-BNCSLUSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946833 | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23983-43-9 | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23983-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023983439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prasterone enantate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3β-hydroxyandrost-5-en-17-one heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASTERONE ENANTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W8I1S6T5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Neuronal Mechanism of Action of Prasterone Enanthate

Abstract

Prasterone enanthate, a synthetic ester of prasterone, serves as a long-acting pro-drug for the endogenous neurosteroid dehydroepiandrosterone (DHEA). Within the central nervous system (CNS), prasterone exerts a complex and multifaceted influence on neuronal function, viability, and plasticity. Its mechanism of action is not singular but rather a convergence of direct, rapid, non-genomic interactions with membrane-bound receptors and indirect, slower, genomic and non-genomic effects mediated by its potent steroid metabolites, including testosterone and estradiol. This guide provides a comprehensive technical overview of these intricate mechanisms, detailing the molecular pathways, receptor interactions, and downstream cellular consequences. Furthermore, it offers field-proven experimental frameworks and detailed protocols for researchers to investigate and validate the neurobiological activities of prasterone and related neurosteroids, grounding theoretical knowledge in practical application for drug development and neuroscience professionals.

Introduction: Prasterone Enanthate as a Neuroactive Pro-drug

Prasterone, more commonly known as dehydroepiandrosterone (DHEA), is the most abundant circulating steroid hormone in humans, primarily synthesized in the adrenal glands, gonads, and brain.[1] Its levels naturally decline with age, a phenomenon that has been correlated with age-related cognitive decline and neurodegenerative diseases. Prasterone enanthate is a pharmaceutical formulation designed to provide sustained release and stable circulating levels of prasterone upon administration.

In the context of neuroscience, prasterone is classified as a "neurosteroid," a class of steroids that can be synthesized de novo in the brain and can rapidly modulate neuronal excitability and function.[2] The core value of prasterone enanthate in research and potential therapeutics lies in its role as a reservoir that, once hydrolyzed, releases prasterone to act through a sophisticated network of pathways. This guide deconstructs these pathways, moving from metabolism to direct and indirect cellular actions, and provides the technical methodologies required to rigorously study them.

Bioavailability and Metabolism in the Central Nervous System

The journey of prasterone enanthate's action begins with its conversion to the active parent compound. Once it crosses the blood-brain barrier, the enanthate ester is cleaved by esterases, releasing prasterone (DHEA) into the neural milieu. The brain is not merely a passive recipient; it is an active steroidogenic environment. Neurons and glial cells, particularly astrocytes, express the necessary enzymatic machinery to further metabolize DHEA.[3]

The primary metabolic transformations include:

-

Conversion to androstenedione and subsequently testosterone via the actions of 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD).[4]

-

Aromatization of testosterone to 17β-estradiol by the enzyme aromatase.[5]

-

Sulfation of DHEA to DHEA-sulfate (DHEAS) by sulfotransferases. DHEAS acts as a large reservoir and can be converted back to DHEA by sulfatases.

These metabolic conversions are critical, as they produce potent androgens and estrogens that drive the indirect mechanisms of action.

Direct (Non-Genomic) Mechanisms of Prasterone in Neuronal Cells

Independent of its metabolism, prasterone itself directly and rapidly modulates the function of several key neuronal receptors. These non-genomic actions occur within seconds to minutes and are critical for understanding its acute effects on neuronal excitability and synaptic plasticity.

Modulation of Ligand-Gated Ion Channels

-

GABA-A Receptors: Prasterone and its sulfate DHEAS act as negative allosteric modulators of GABA-A receptors.[1][6] By binding to a site distinct from GABA itself, they reduce the influx of chloride ions in response to GABA, thereby decreasing inhibitory neurotransmission. This action can lead to a state of increased neuronal excitability.

-

NMDA Receptors: In contrast, prasterone positively modulates NMDA receptors.[1][4] This enhances calcium influx in response to glutamate, a key process in synaptic plasticity, learning, and memory. This positive modulation is thought to contribute to the cognitive-enhancing effects observed in some studies.

Interaction with Other Membrane Receptors

-

Sigma-1 (σ1) Receptors: Prasterone is a known agonist of the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] Activation of σ1 receptors is strongly linked to neuroprotection, regulation of calcium homeostasis, and modulation of other ion channels, making this a critical pathway for its cell-survival effects.[7]

A Novel Role as a "Steroidal Microneurotrophin"

A groundbreaking discovery identified DHEA and DHEAS as high-affinity ligands for neurotrophin receptors, including TrkA (the receptor for Nerve Growth Factor, NGF) and p75NTR.[1] They bind to these receptors with nanomolar affinity, activating downstream signaling cascades typically associated with neurotrophins that are essential for neuronal survival, growth, and differentiation. This positions prasterone not just as a hormone precursor, but as an endogenous neurotrophic factor in its own right.

Indirect (Metabolite-Mediated) Mechanisms

The actions of prasterone's metabolites, testosterone and estradiol, constitute the indirect arm of its mechanism. These effects can be both genomic (acting over hours to days) and non-genomic (acting rapidly at the membrane).

Genomic Actions via Nuclear Receptors

Testosterone and estradiol readily diffuse across the neuronal membrane to bind with their respective intracellular receptors: the Androgen Receptor (AR) and Estrogen Receptors (ERα and ERβ).[1] Upon ligand binding, these receptors translocate to the nucleus, where they function as transcription factors to regulate the expression of genes involved in:

-

Neuroprotection: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and antioxidant enzymes.[8]

-

Synaptic Plasticity: Synthesis of synaptic proteins and growth factors like BDNF.

-

Neuronal Maintenance: Expression of structural proteins and enzymes crucial for neuronal health.

Non-Genomic Actions of Metabolites

A subpopulation of AR and ER exists at or near the cell membrane. Activation of these receptors by testosterone and estradiol can trigger rapid intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol-3-Kinase (PI3K)/Akt pathways.[9] These pathways are potent promoters of cell survival and can mediate rapid changes in neuronal function, providing a bridge between the fast, direct actions of prasterone and the slower genomic responses.

Integrated Signaling and Neuroprotective Outcomes

The ultimate physiological effect of prasterone enanthate in neuronal cells is a synergistic combination of its direct and indirect pathways. For instance, in an excitotoxic insult scenario, prasterone's direct negative modulation of NMDA receptors can reduce immediate calcium overload, while its activation of σ1 and Trk receptors promotes cell survival signals. Concurrently, its metabolites activate PI3K/Akt and MAPK/ERK pathways for further acute protection, followed by genomic upregulation of anti-apoptotic and antioxidant proteins for long-term resilience. This integrated response results in potent neuroprotection, anti-inflammatory activity through inhibition of factors like NF-κB, and promotion of neural plasticity.[6][8][10]

Experimental Frameworks for Elucidating Prasterone's Neuronal Actions

As a Senior Application Scientist, the critical question is not just what happens, but how we can reliably measure it. The following protocols represent a logical, self-validating workflow for dissecting the mechanisms described above.

Foundational Models: Neuronal Cell Culture

The choice of a cellular model is paramount. It dictates the translational relevance of the findings.

-

Primary Neuronal Cultures: Isolated from specific brain regions (e.g., hippocampus, cortex) of embryonic rodents, these represent the gold standard for studying fundamental neurobiology. They possess native receptor expression and morphology.

-

Human iPSC-derived Neurons and Organoids: For ultimate clinical relevance, neurons differentiated from induced pluripotent stem cells (iPSCs) are invaluable.[11] They allow for patient-specific studies and the creation of 3D organoid models that better recapitulate brain architecture.

Protocol 1: Primary Hippocampal Neuron Culture

-

Objective: To establish a healthy, high-purity neuronal culture for subsequent mechanistic studies.

-

Dissection: Aseptically dissect hippocampi from E18 mouse or rat embryos into ice-cold dissection medium (e.g., Hibernate-E).

-

Dissociation: Mince tissue and digest with papain (e.g., 20 U/mL) for 20-30 minutes at 37°C to create a single-cell suspension. The enzymatic step is critical for cell separation without excessive damage.

-

Plating: Neutralize the enzyme, gently triturate the cells, and plate them onto poly-D-lysine or poly-L-ornithine coated plates/coverslips at a desired density (e.g., 100,000 cells/cm²). The coating is essential for neuronal attachment and survival.

-

Culture: Maintain cells in a serum-free neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX) at 37°C, 5% CO₂. Perform a half-media change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

-

Validation: Confirm neuronal purity (>95%) and health via immunocytochemistry for neuronal (e.g., MAP2, β-III Tubulin) and glial (e.g., GFAP for astrocytes) markers.

Target Engagement: Receptor Binding Assays

To confirm a direct interaction, binding assays are essential. They quantify the affinity of a ligand for its receptor.

Protocol 2: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of prasterone for a specific receptor (e.g., σ1 receptor).

-

Preparation: Prepare cell membrane homogenates from a cell line overexpressing the receptor of interest or from brain tissue.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed, low concentration of a high-affinity radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors) and varying concentrations of unlabeled prasterone (the competitor).

-

Separation: After reaching equilibrium, rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The rapid separation is key to preventing dissociation of the ligand-receptor complex.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of prasterone. Fit the data to a one-site competition model to calculate the IC50 (concentration of prasterone that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation. This self-validating system demonstrates specific, saturable, and high-affinity binding.

Functional Consequences: Electrophysiology

Binding does not equal function. Patch-clamp electrophysiology directly measures the functional impact of prasterone on ion channel activity.

Protocol 3: Whole-Cell Patch-Clamp Recording

-

Objective: To measure the modulation of GABA-A receptor-mediated currents by prasterone.

-

Preparation: Use primary neurons (DIV 10-14) grown on glass coverslips.

-

Recording: Place a coverslip in a recording chamber on an inverted microscope stage, perfused with artificial cerebrospinal fluid (aCSF). Using a micromanipulator, form a high-resistance (>1 GΩ) "gigaseal" between a glass micropipette and the membrane of a single neuron.

-

Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration, which allows control of the intracellular environment and measurement of total membrane currents.

-

Application: Clamp the neuron's voltage (e.g., at -60 mV). Apply a brief pulse of GABA to elicit an inward chloride current (using a low intracellular chloride solution).

-

Modulation: Co-apply GABA with prasterone and observe the change in the current amplitude. A decrease in amplitude confirms negative allosteric modulation.

-

Causality: This technique provides direct causal evidence. The observed change in current is a direct result of prasterone's action on the receptor in real-time.

Downstream Signaling: Molecular Biology

To connect receptor activation to cellular outcomes, we must trace the downstream signaling pathways.

Protocol 4: Western Blotting for PI3K/Akt Pathway Activation

-

Objective: To quantify the increase in Akt phosphorylation (a marker of pathway activation) in response to prasterone.

-

Treatment: Treat neuronal cultures with prasterone for a short duration (e.g., 5-30 minutes) to capture rapid signaling events.

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. The inhibitors are critical to preserve the phosphorylation state of the proteins.

-

Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Electrophoresis & Transfer: Separate proteins by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe with a primary antibody specific for phosphorylated Akt (p-Akt). Subsequently, strip the membrane and re-probe with an antibody for total Akt (t-Akt).

-

Detection & Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands. Quantify the band intensity using densitometry. The ratio of p-Akt to t-Akt for each sample provides a normalized measure of pathway activation, a self-validating internal control system.

Quantitative Data Summary

The following table summarizes key quantitative parameters for prasterone's (DHEA) interaction with its primary neuronal targets, compiled from authoritative sources. These values are essential for designing experiments with appropriate concentration ranges.

| Target Receptor | Interaction Type | Affinity (Ki / Kd) | Functional Potency (EC50 / IC50) | Reference |

| GABA-A Receptor | Negative Allosteric Modulator | Not applicable (allosteric) | ~1-10 µM | [1] |

| NMDA Receptor | Positive Allosteric Modulator | Not applicable (allosteric) | ~100 nM - 1 µM | [4] |

| Sigma-1 Receptor | Agonist | ~50 nM | ~200 nM | [1] |

| TrkA Receptor | Agonist | ~5 nM | Not fully characterized | [1] |

| Estrogen Receptor β | Full Agonist | ~0.5 µM | ~200 nM | [1] |

| Androgen Receptor | Weak Partial Agonist | ~1 µM | >1 µM | [1] |

Conclusion and Future Perspectives

The mechanism of action of prasterone enanthate in neuronal cells is a paradigm of molecular versatility. As a pro-drug, it initiates a cascade of events, acting directly as a rapid neuromodulator and neurotrophic factor, while simultaneously providing the substrate for potent steroid hormones that execute longer-term genomic and non-genomic programs. Its ability to engage multiple, complementary pathways—modulating ion channels, activating survival kinases, and altering gene expression—underpins its significant potential in neuroprotection and cognitive enhancement.

Future research should focus on developing analogues of prasterone that selectively target these pathways. For instance, a non-metabolizable analogue that retains high affinity for Trk and σ1 receptors but lacks activity at GABA-A receptors could offer potent neuroprotective effects without the excitatory side effects. The experimental frameworks provided herein offer a robust and validated roadmap for pursuing these next-generation neuroactive steroid therapeutics.

References

-

Patsnap Synapse. (2024). What is the mechanism of Prasterone?[Link]

-

Stienen, M. N., et al. (2015). Neuroprotective properties of dehydroepiandrosterone-sulfate and its relationship to interleukin 6 after aneurysmal subarachnoid hemorrhage: a prospective cohort study. Critical Care, 19(1), 218. [Link]

-

Tovilović, G., et al. (2020). Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer's Disease. International Journal of Molecular Sciences, 21(23), 9033. [Link]

-

Mani, S. K., & Portillo, W. (2013). Progesterone Signaling Mechanisms in Brain and Behavior. Hormones and Behavior, 64(2), 229–238. [Link]

-

Mayo Clinic. (2025). Prasterone (vaginal route) - Side effects & dosage. [Link]

-

Wikipedia. (n.d.). Dehydroepiandrosterone. [Link]

-

Pinna, G. (2018). Neurosteroidogenesis today: Novel targets for neuroactive steroid synthesis and action and their relevance for translational research. Journal of Neuroendocrinology, 30(2), e12517. [Link]

-

Reddy, D. S. (2010). Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials. Progress in Brain Research, 186, 113–137. [Link]

-

Morrow, A. L. (2012). Neurosteroids, stress and depression: Potential therapeutic opportunities. Neuropharmacology, 62(1), 116–126. [Link]

-

Legesse, D. H., et al. (2023). Structural insights into opposing actions of neurosteroids on GABAA receptors. Nature Communications, 14(1), 5091. [Link]

-

RxList. (n.d.). Intrarosa Vaginal Inserts (Prasterone): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Zorumski, C. F., et al. (2025). Multifaceted Actions of Neurosteroids. bioRxiv. [Link]

-

Yu, I. C., et al. (2016). The impact of androgen actions in neurons on metabolic health and disease. Frontiers in Neuroendocrinology, 40, 1–13. [Link]

-

Lapchak, P. A. (2000). Dehydroepiandrosterone sulfate is neuroprotective in a reversible spinal cord ischemia model: possible involvement of GABA(A) receptors. Stroke, 31(8), 1953–1956. [Link]

-

Zorumski, C. F., et al. (2008). Mechanisms of neurosteroid interactions with GABAA receptors. Psychoneuroendocrinology, 33(1), 1–17. [Link]

-

Se-Kwon, K., et al. (2001). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Talanta, 55(4), 723-729. [Link]

-

Zorumski, C. F., & Mennerick, S. (2023). Neurosteroids: mechanistic considerations and clinical prospects. Neuropsychopharmacology, 48(1), 147–162. [Link]

-

Reddy, D. S., & Estes, W. A. (2016). Clinical Potential of Neurosteroids for CNS Disorders. Trends in Pharmacological Sciences, 37(7), 543–561. [Link]

-

Wang, J. M., et al. (2005). The Neurosteroid Allopregnanolone Promotes Proliferation of Rodent and Human Neural Progenitor Cells and Regulates Cell-Cycle Gene and Protein Expression. The Journal of Neuroscience, 25(19), 4705–4718. [Link]

-

Hali, A., et al. (2025). Neurosteroid withdrawal disrupts GABAergic system development in human cortical organoids: implications for preterm birth. Frontiers in Cellular Neuroscience, 19. [Link]

-

Tustanivska, O. V., & Tverdokhlib, O. V. (2022). Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation. International Journal of Molecular Sciences, 23(22), 14389. [Link]

-

MacKenzie, G., & Maguire, J. (2014). Neurosteroids and GABAergic signaling in health and disease. Frontiers in Neuroscience, 8, 194. [Link]

-

Reddy, D. S. (2018). Neurosteroids: Biosynthesis, Molecular Mechanisms, and Neurophysiological Functions in the Human Brain. Neuroscience, 389, 1-6. [Link]

-

Biglia, N., et al. (2022). Safety of prasterone in breast cancer survivors treated with aromatase inhibitors: the VIBRA pilot study. Climacteric, 25(4), 393-399. [Link]

-

Hammond, J., et al. (2009). Androgen cell signaling pathways involved in neuroprotective actions. Gender Medicine, 6 Suppl 1, 129–137. [Link]

-

Charles River Laboratories. (n.d.). Neuroscience Cell Culture Models. [Link]

-

European Medicines Agency. (n.d.). Intrarosa, INN-prasterone. [Link]

-

Zwain, I. H., & Yen, S. S. C. (1999). Dehydroepiandrosterone: Biosynthesis and Metabolism in the Brain. Endocrinology, 140(2), 880–887. [Link]

-

Tustanivska, O. V., & Tverdokhlib, O. V. (2022). Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation. International Journal of Molecular Sciences, 23(22), 14389. [Link]

-

Lapchak, P. A. (2000). Dehydroepiandrosterone Sulfate Is Neuroprotective in a Reversible Spinal Cord Ischemia Model. Stroke, 31(8), 1953–1956. [Link]

-

Hammond, J., et al. (2009). Androgen cell signaling pathways involved in neuroprotective actions. Gender Medicine, 6(Suppl 1), 129-137. [Link]

-

Canadian Agency for Drugs and Technologies in Health. (2019). Clinical Review - Prasterone (Intrarosa). [Link]

-

Maninger, N., et al. (2009). Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS). Frontiers in Neuroendocrinology, 30(1), 65–91. [Link]

-

Baulieu, E. E. (2017). Steroids and Brain, a Rising Bio-Medical Domain: a Perspective. Frontiers in Endocrinology, 8, 26. [Link]

-

NPS MedicineWise. (n.d.). Intrarosa. [Link]

-

Poletti, A., & Melcangi, R. C. (2016). Molecular actions of sex hormones in the brain and their potential treatment use in anxiety disorders. Frontiers in Neuroendocrinology, 40, 68-79. [Link]

-

U.S. Food and Drug Administration. (n.d.). Reference ID: 4014943. [Link]

Sources

- 1. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]

- 2. Neurosteroids, stress and depression: Potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. What is the mechanism of Prasterone? [synapse.patsnap.com]

- 5. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Androgen cell signaling pathways involved in neuroprotective actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Frontiers | Neurosteroid withdrawal disrupts GABAergic system development in human cortical organoids: implications for preterm birth [frontiersin.org]

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Prasterone Enanthate for Research Applications

This guide provides a comprehensive technical overview for the synthesis and chemical characterization of prasterone enanthate, a synthetic ester of the endogenous steroid hormone prasterone (also known as dehydroepiandrosterone or DHEA).[1][2] Prasterone plays a crucial role as a precursor to sex hormones and exhibits a range of biological activities.[3] Its enanthate ester form is a long-acting prodrug, designed for sustained release, making it a compound of significant interest in various research fields, including endocrinology and drug development.[1][4] This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies and the scientific rationale behind the described protocols.

Part 1: Synthesis of Prasterone Enanthate

The synthesis of prasterone enanthate from its precursor, prasterone, is achieved through an esterification reaction. This process involves the formation of an ester bond between the 3β-hydroxyl group of the prasterone steroid core and the carboxyl group of enanthic acid (heptanoic acid). A common and effective method for this transformation is the reaction of prasterone with an activated form of enanthic acid, such as heptanoyl chloride, in the presence of a base.[5]

The selection of heptanoyl chloride as the acylating agent is based on its high reactivity, which facilitates the esterification of the sterically hindered hydroxyl group of the steroid. Pyridine is often employed as a base to neutralize the hydrochloric acid byproduct of the reaction, thereby driving the equilibrium towards product formation. Benzene is a suitable solvent for this reaction as it is inert and effectively dissolves both the steroid and the acylating agent.[5]

Experimental Protocol: Synthesis of Prasterone Enanthate

Materials:

-

Prasterone (Dehydroepiandrosterone, DHEA)

-

Heptanoyl chloride

-

Pyridine, anhydrous

-

Benzene, anhydrous

-

1M Hydrochloric acid

-

5% Sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve prasterone in anhydrous benzene.[5]

-

Addition of Base: To the solution, add a stoichiometric excess of anhydrous pyridine.[5]

-

Acylation: Slowly add heptanoyl chloride dropwise to the stirred solution at room temperature.[5] The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of water. The organic layer is separated and washed successively with 1M hydrochloric acid to remove excess pyridine, followed by 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[6]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude prasterone enanthate.[6]

-

Purification: The crude product is purified by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to afford the pure prasterone enanthate.

-

Final Product Characterization: The structure and purity of the final product are confirmed by the analytical techniques described in Part 2.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of prasterone enanthate.

Part 2: Chemical Characterization of Prasterone Enanthate

Thorough chemical characterization is imperative to confirm the identity, purity, and stability of the synthesized prasterone enanthate. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of prasterone enanthate.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the steroid backbone and the enanthate side chain. Key signals to identify include the proton at the C3 position, which will be shifted downfield upon esterification compared to the starting prasterone. The protons of the enanthate chain will appear in the aliphatic region of the spectrum.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group will have a characteristic chemical shift in the range of 170-180 ppm. The signals of the steroid core can be compared to those of the starting material to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

-

Electron Ionization (EI-MS): This technique will show the molecular ion peak (M⁺) corresponding to the molecular weight of prasterone enanthate (400.60 g/mol ).[1] The fragmentation pattern will likely involve the cleavage of the ester bond, leading to fragments corresponding to the prasterone core and the enanthate side chain.

-

Electrospray Ionization (ESI-MS): This softer ionization technique is also suitable and will typically show the protonated molecule [M+H]⁺ or other adducts.

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak at m/z 400. The fragmentation will likely involve the loss of the enanthate side chain, resulting in a significant peak corresponding to the prasterone cation. Further fragmentation of the steroid core would also be observed.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized prasterone enanthate. A reversed-phase HPLC method is typically employed for the analysis of steroids.[10]

Experimental Protocol: HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for steroid analysis. The exact ratio can be optimized to achieve good separation.[11]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the steroid chromophore absorbs, typically around 200-220 nm for non-conjugated steroids.

-

Purity Assessment: The purity of the sample is determined by integrating the area of the prasterone enanthate peak and comparing it to the total area of all peaks in the chromatogram.

Summary of Analytical Characterization Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts | Characteristic signals for steroid and enanthate protons. |

| ¹³C NMR | Chemical Shifts | Carbonyl signal around 170-180 ppm; steroid core signals. |

| Mass Spec. | Molecular Ion | m/z = 400 (M⁺) or 401 ([M+H]⁺) |

| HPLC | Purity | >98% (for research grade) |

| Melting Point | Physical Property | A sharp melting point is indicative of high purity. |

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of prasterone enanthate.

References

-

Prasterone enanthate - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

- US20160122382A1 - Processes for the preparation of dehydroepiandrosterone and its intermediates - Google Patents. (n.d.).

- CN102558267A - Preparation method of testosterone enanthate - Google Patents. (n.d.).

-

The Sex Hormone Precursors Dehydroepiandrosterone (DHEA) and Its Sulfate Ester Form (DHEAS): Molecular Mechanisms and Actions on Human Body. (n.d.). Retrieved January 31, 2026, from [Link]

-

Prasterone - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

- CN103694296A - Preparation method of DHEA (dehydroepiandrosterone) intermediate 3 beta- acetoxyl- androstane-3, 5- diene-17-ketone - Google Patents. (n.d.).

-

Prasterone enanthate. (n.d.). Retrieved January 31, 2026, from [Link]

- EP2999708B1 - Processes for the preparation of dehydroepiandrosterone and its intermediates - Google Patents. (n.d.).

- US20160362442A1 - Method For DHEA Enanthate Processing - Google Patents. (n.d.).

-

Dehydroepiandrosterone - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

-

Prasterone (Intrarosa) - NCBI Bookshelf - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

(PDF) Development and Validation of RP-HPLC-DAD Method for Determination of Progesterone in Capsule, - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (n.d.). Retrieved January 31, 2026, from [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

- PROCESSES FOR THE PREPARATION OF DEHYDROEPIANDROSTERONE AND ITS INTERMEDIATES - European Patent Office - EP 2999708 B1 - Googleapis.com. (n.d.).

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

-

CAS No : 23983-43-9 | Product Name : Prasterone Enanthate - API - Pharmaffiliates. (n.d.). Retrieved January 31, 2026, from [Link]

-

HPLC DETECTION OF DEHYDROEPIANDROSTERONE IN FOOD ADDITIVES BY USING NORMAL-PHASE HPLC. (n.d.). Retrieved January 31, 2026, from [Link]

-

(PDF) HPLC detection of dehydroepiandrosterone in food additives by using normal phase HPLC - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

1 H NMR and 13 C NMR data and HMBC correlations of compounds 3 and 8 a | Download Table - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

Mass Spectrometry Fragmentation Part 1 - YouTube. (n.d.). Retrieved January 31, 2026, from [Link]

-

Safety of prasterone in breast cancer survivors treated with aromatase inhibitors: the VIBRA pilot study - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

-

Prasterone for vulvar and vaginal atrophy in postmenopausal women - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

208470Orig1s000 - accessdata.fda.gov. (n.d.). Retrieved January 31, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 31, 2026, from [Link]

-

High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

(PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology - Universitas Pendidikan Indonesia. (n.d.). Retrieved January 31, 2026, from [Link]

-

HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. (n.d.). Retrieved January 31, 2026, from [Link]

-

Prasterone for vulvar and vaginal atrophy in postmenopausal women - Australian Prescriber. (n.d.). Retrieved January 31, 2026, from [Link]

-

1 H AND 13 C NMR SPECTRAL CHARACTERISTICS OF 15-SUBSTITUTED STEROID COMPOUNDS OF THE PREGN-5-ENE AND ANDROST-5-ENE SERIES | Baranovsky | Zhurnal Prikladnoii Spektroskopii - Ejournal. (n.d.). Retrieved January 31, 2026, from [Link]

-

208470Orig1s000 - accessdata.fda.gov. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

- 1. Prasterone enanthate [medbox.iiab.me]

- 2. Prasterone (Intrarosa) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Sex Hormone Precursors Dehydroepiandrosterone (DHEA) and Its Sulfate Ester Form (DHEAS): Molecular Mechanisms and Actions on Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prasterone enanthate - Wikipedia [en.wikipedia.org]

- 5. US20160362442A1 - Method For DHEA Enanthate Processing - Google Patents [patents.google.com]

- 6. EP2999708B1 - Processes for the preparation of dehydroepiandrosterone and its intermediates - Google Patents [patents.google.com]

- 7. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Conversion of Prasterone Enanthate to DHEA

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro conversion of prasterone enanthate to its active form, dehydroepiandrosterone (DHEA). We will delve into the core principles, provide detailed experimental protocols, and offer insights grounded in established scientific literature to ensure a thorough understanding of this critical bioconversion process.

Introduction: The Significance of Prasterone Enanthate Hydrolysis

Prasterone enanthate, a synthetic ester of dehydroepiandrosterone (DHEA), is a prodrug designed for parenteral administration, offering a sustained release of the active hormone. DHEA itself is an endogenous steroid precursor that plays a pivotal role in the biosynthesis of androgens and estrogens within peripheral tissues through a process known as intracrinology.[1][2] The therapeutic efficacy of prasterone enanthate is entirely dependent on its efficient conversion to DHEA. Therefore, understanding the dynamics of this hydrolysis in vitro is crucial for preclinical drug development, metabolic stability assessment, and establishing a baseline for in vivo pharmacokinetic studies.

The conversion is primarily an enzymatic process mediated by esterases, particularly carboxylesterases, which are abundant in various tissues, most notably the liver.[3][4] However, non-enzymatic hydrolysis can also occur under certain physiological conditions. This guide will explore both pathways, providing the necessary tools to design, execute, and interpret in vitro studies on prasterone enanthate conversion.

Section 1: The Enzymatic Landscape of Prasterone Enanthate Conversion

The primary mechanism for the conversion of prasterone enanthate to DHEA is enzymatic hydrolysis. This reaction is catalyzed by a class of enzymes known as esterases.

The Role of Carboxylesterases

Carboxylesterases (CES) are a superfamily of serine hydrolases that play a vital role in the metabolism of a wide array of xenobiotics, including many ester-containing prodrugs.[3][4] In humans, two major carboxylesterases, hCE1 and hCE2, are predominantly expressed in the liver and intestines, respectively.[4] These enzymes are responsible for cleaving the ester bond of prasterone enanthate, releasing DHEA and heptanoic acid.

The substrate specificity of carboxylesterases can be influenced by the structure of both the alcohol and acyl moieties of the ester.[5] While specific studies on prasterone enanthate are limited, research on other steroid esters suggests that the rate of hydrolysis can vary significantly depending on the ester chain length and the steroid nucleus.[6]

Tissue-Specific Esterase Activity

While the liver is the primary site of drug metabolism, esterase activity is present in various other tissues, including the plasma, kidneys, and lungs. The level and type of esterase activity can differ between tissues and also show marked species differences.[7] This is a critical consideration when extrapolating in vitro data to predict in vivo performance. For instance, some tissues may more rapidly hydrolyze short-chain steroid esters, while others are more efficient with long-chain esters like enanthate.[6]

Section 2: Experimental Protocols for In Vitro Conversion Studies

This section provides detailed, step-by-step methodologies for conducting in vitro studies to assess the conversion of prasterone enanthate to DHEA.

Enzymatic Hydrolysis Using Liver Microsomes

Liver microsomes are subcellular fractions of the endoplasmic reticulum and are a rich source of drug-metabolizing enzymes, including carboxylesterases. They are a standard tool for in vitro metabolism studies.

Objective: To determine the rate of prasterone enanthate hydrolysis to DHEA in the presence of liver microsomes.

Materials:

-

Prasterone Enanthate (analytical standard)

-

DHEA (analytical standard)

-

Pooled Human Liver Microsomes (or from other species of interest)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (optional, to assess concurrent Phase I metabolism)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Incubator or water bath (37°C)

-

Microcentrifuge tubes

-

HPLC system with a suitable detector (UV or MS)

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of prasterone enanthate in a suitable organic solvent (e.g., ethanol or DMSO).

-

Prepare a series of DHEA stock solutions in the same solvent for the calibration curve.

-

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture (final volume of 500 µL) by adding the following in order:

-

Phosphate buffer (pH 7.4)

-

Liver microsomes (final concentration of 0.5 mg/mL)[7]

-

Prasterone enanthate (final concentration, e.g., 10 µM)

-

-

Include control incubations:

-

No microsomes (to assess non-enzymatic hydrolysis)

-

Heat-inactivated microsomes (to confirm enzymatic activity)

-

No substrate (blank)

-

-

-

Initiation and Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the prasterone enanthate stock solution.

-

Incubate at 37°C with gentle agitation for a defined time course (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

-

Sample Preparation for Analysis:

-

Vortex the terminated reaction mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for HPLC analysis.

-

Data Analysis:

-

Quantify the concentrations of prasterone enanthate and DHEA at each time point using a validated HPLC method (see Section 3).

-

Plot the concentration of DHEA formed against time to determine the initial rate of hydrolysis.

-

Calculate kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by varying the substrate concentration.

Hydrolysis in Tissue Homogenates

To investigate the conversion in tissues other than the liver, whole tissue homogenates can be utilized.

Objective: To compare the rate of prasterone enanthate hydrolysis in different tissue homogenates (e.g., liver, kidney, lung, intestine).

Materials:

-

Fresh or frozen tissues from the species of interest

-

Homogenization buffer (e.g., ice-cold phosphate buffer with protease inhibitors)

-

Homogenizer (e.g., Potter-Elvehjem or bead beater)

-

All other materials as listed in Protocol 2.1.

Protocol:

-

Preparation of Tissue Homogenates:

-

Thaw frozen tissues on ice.

-

Weigh a portion of the tissue and mince it into small pieces.

-

Add a known volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue).

-

Homogenize the tissue on ice until a uniform consistency is achieved.

-

Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to pellet cell debris and nuclei. The resulting supernatant is the S9 fraction, which can be used for the assay.

-

Determine the protein concentration of the S9 fraction using a standard protein assay (e.g., Bradford or BCA).

-

-

Incubation and Analysis:

-

Follow the incubation, termination, and sample preparation steps as described in Protocol 2.1, substituting the liver microsomes with the prepared tissue S9 fraction (adjusting the volume to achieve a final protein concentration of, for example, 1 mg/mL).

-

Non-Enzymatic Hydrolysis (Stability Study)

It is essential to assess the chemical stability of prasterone enanthate under the experimental conditions to differentiate between enzymatic and non-enzymatic conversion.

Objective: To determine the rate of non-enzymatic hydrolysis of prasterone enanthate at different pH values.

Materials:

-

Prasterone Enanthate

-

DHEA

-

Buffers of varying pH (e.g., pH 4, 7.4, 9)

-

Incubator (37°C)

-

HPLC system

Protocol:

-

Incubation Setup:

-

Prepare solutions of prasterone enanthate at a known concentration in each of the different pH buffers.

-

Incubate the solutions at 37°C.

-

-

Time Course Sampling:

-

At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot from each solution.

-

-

Sample Analysis:

-

Directly analyze the aliquots by HPLC to quantify the remaining prasterone enanthate and the formation of DHEA.

-

Data Analysis:

-

Plot the percentage of prasterone enanthate remaining versus time for each pH condition.

-

Calculate the rate of degradation to understand the compound's stability.

Section 3: Analytical Methodologies for Quantification

Accurate quantification of both the parent compound (prasterone enanthate) and the metabolite (DHEA) is paramount for reliable in vitro conversion studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of steroids.

Recommended HPLC Parameters:

| Parameter | Recommendation | Rationale |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for steroids. |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water, or methanol and water. | Allows for the elution of both the more lipophilic prasterone enanthate and the more polar DHEA. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV detector at approximately 210 nm or a mass spectrometer (LC-MS). | DHEA has a weak chromophore, so lower wavelengths are necessary for UV detection. MS provides higher sensitivity and specificity. |

| Injection Volume | 10-20 µL | Standard injection volume. |

| Column Temperature | 25-30°C | Ensures reproducible retention times. |

Sample Preparation for HPLC:

-

As described in the protocols, protein precipitation with a solvent like acetonitrile is typically sufficient for in vitro samples.

-

If necessary, solid-phase extraction (SPE) can be employed for cleaner samples, especially with complex matrices.

Method Validation

A rigorous validation of the analytical method is crucial for ensuring the accuracy and reliability of the results. Key validation parameters include:

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

-

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Section 4: Data Interpretation and Kinetic Analysis

Calculating the Rate of Conversion

The initial rate of DHEA formation can be determined from the linear portion of the concentration-time curve. The rate is typically expressed as pmol/min/mg protein.

Michaelis-Menten Kinetics

To gain a deeper understanding of the enzyme-substrate interaction, it is recommended to perform kinetic studies by varying the concentration of prasterone enanthate. The resulting data can be fitted to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum rate of reaction).

-

Low Km: Indicates a high affinity of the enzyme for the substrate.

-

High Vmax: Indicates a high catalytic efficiency of the enzyme.

Section 5: Visualizing the Workflow and Pathways

Experimental Workflow for In Vitro Hydrolysis

Caption: Workflow for in vitro hydrolysis of prasterone enanthate.

Metabolic Pathway of Prasterone Enanthate

Caption: Metabolic conversion pathway of prasterone enanthate.

Conclusion

This technical guide provides a robust framework for investigating the in vitro conversion of prasterone enanthate to DHEA. By following the detailed protocols and considering the underlying scientific principles, researchers can generate high-quality, reproducible data that is essential for the preclinical development and characterization of this important therapeutic agent. The insights gained from these in vitro studies will provide a solid foundation for understanding the in vivo behavior of prasterone enanthate and its ultimate clinical efficacy.

References

- Lee, W. A., & Gu, L. (Year). In Vitro Hydrolysis of Steroid Acid Ester Derivatives of Prednisolone in Plasma of Different Species. Journal of Pharmaceutical Sciences. [Link not available]

-

Wikipedia. (n.d.). Prasterone enanthate. Retrieved from [Link]

-

CADTH. (2018). Prasterone (Intrarosa). NCBI Bookshelf. Retrieved from [Link]

- Labrie, F. (2001). DHEA and its transformation into androgens and estrogens in peripheral target tissues: intracrinology. Frontiers in Neuroendocrinology. [Link not available]

-

Wikipedia. (n.d.). Prasterone. Retrieved from [Link]

- Laizure, S. C., Herring, V., & Hu, Z. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy. [Link not available]

- Google Patents. (2016). Enzymatic process for the preparation of testosterone and esters thereof.

-

U.S. Food and Drug Administration. (2016). Clinical Pharmacology Review: Prasterone. Retrieved from [Link]

- Bellmann, O., Duhme, H. J., & Gerhards, E. (1976). In Vitro Studies on Enzymatic Cleavage of Steroid Esters in the Female Organism. Acta Endocrinologica. [Link not available]

- Hochberg, R. B. (1998). Biological Esterification of Steroids. Endocrine Reviews. [Link not available]

-

Wikipedia. (n.d.). Dehydroepiandrosterone. Retrieved from [Link]

- Labrie, F., Archer, D., Bouchard, C., Fortier, M., Cusan, L., Gomez, J. L., ... & Côté, I. (2009). Intravaginal dehydroepiandrosterone (Prasterone)

- Drug metabolism: in vitro biotransformation of anabolic steroids in canines. (2000). Journal of Veterinary Pharmacology and Therapeutics. [Link not available]

- He, G., Dahl, T., Veis, A., & George, A. (2003). Nucleation of apatite crystals in vitro by self-assembled dentin matrix protein 1.

- Google Patents. (2016). Method For DHEA Enanthate Processing.

- Al-Majed, A. A., Ghattas, M. A., & Al-Daffiri, K. K. (2017). Determination of dehydroepiandrosterone in dietary supplements by reversed-phase HPLC. Tropical Journal of Pharmaceutical Research. [Link not available]

- Mastanaiah, N., & Ramasarma, T. (1984). A rapid spectrophotometric method for the determination of esterase activity.

-

Pharmacy Times. (2013). Carboxylesterases and Drug Interactions. Retrieved from [Link]

- Peng, Y., Liu, Y., & Liu, Z. (2016). Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol. BioResources. [Link not available]

- Bedin, M., Caccamo, D., Giglio, T., Ientile, R., & Calabrò, R. S. (2014). Stabilization of dentin matrix after cross-linking treatments, in vitro.

- Labrie, F., Archer, D., Bouchard, C., Fortier, M., Cusan, L., Gomez, J. L., ... & Côté, I. (2011). Intravaginal dehydroepiandrosterone (prasterone), a highly efficient treatment of dyspareunia. Climacteric. [Link not available]

- Yazdani, A., & Thackray, V. G. (2019). Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS. Endocrinology. [Link not available]

-

Mayo Clinic. (2025). Prasterone (vaginal route). Retrieved from [Link]

- Ivanova, S., Ivanov, K., Mladenov, R., Obreshkova, D., & Ivanova, S. (2016). HPLC DETECTION OF DEHYDROEPIANDROSTERONE IN FOOD ADDITIVES BY USING NORMAL-PHASE HPLC. Scripta Scientifica Pharmaceutica. [Link not available]

- Redinbo, M. R., & Potter, P. M. (2005). Modifications of human carboxylesterase for improved prodrug activation. Current Medicinal Chemistry. [Link not available]

-

ResearchGate. (n.d.). Intravaginal dehydroepiandrosterone (prasterone), a highly efficient treatment of dyspareunia. Retrieved from [Link]

-

Australian Prescriber. (2024). Prasterone for vulvar and vaginal atrophy in postmenopausal women. Retrieved from [Link]

- Peng, Y., Liu, Y., & Liu, Z. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources. [Link not available]

-

Patsnap Synapse. (2024). What is the mechanism of Prasterone?. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

-

CADTH. (2018). Clinical Review - Prasterone (Intrarosa). NCBI Bookshelf. Retrieved from [Link]

- Lim, S. J., & Ahn, J. S. (2021). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Journal of the American Chemical Society. [Link not available]

-

ResearchGate. (n.d.). Tween 80-induced esterase production by Trichoderma harzianum in submerged fermentation: An esterase activity assay using α-naphthyl acetate as substrate. Retrieved from [Link]

- Alves, G., & Fortuna, A. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link not available]

-

ResearchGate. (n.d.). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

-

ResearchGate. (n.d.). In Vitro Production of Steroids. Retrieved from [Link]

- Imai, T. (2006). Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. Biological and Pharmaceutical Bulletin. [Link not available]

-

MDPI. (2023). In Vitro Metabolism of Doping Agents (Stanozolol, LGD-4033, Anastrozole, GW1516, Trimetazidine) by Human Seminal Vesicle and Liver Fractions. Retrieved from [Link]

Sources

- 1. US20100311130A1 - Enzymatic ester hydrolysis - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.mu-varna.bg [journals.mu-varna.bg]

- 4. researchgate.net [researchgate.net]

- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ajol.info [ajol.info]

An In-depth Technical Guide to Prasterone Enanthate for Hormone Replacement Studies in Animal Models

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of prasterone enanthate in animal models for hormone replacement therapy (HRT) studies. Prasterone enanthate, a long-acting prodrug of prasterone (dehydroepiandrosterone, DHEA), offers a unique profile for preclinical research by mimicking the endogenous cascade of sex steroid synthesis.[1] This document delineates the core scientific principles, from molecular mechanisms to practical experimental design, ensuring the generation of robust and reproducible data. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all recommendations in authoritative scientific literature.

Introduction: The Rationale for Prasterone Enanthate in HRT Research

Dehydroepiandrosterone (DHEA), an endogenous steroid produced primarily by the adrenal glands, serves as a crucial precursor to both androgens and estrogens.[2][3] Its levels naturally decline with age, a phenomenon linked to various age-related conditions, making its replacement a compelling therapeutic strategy. Prasterone is the synthetic equivalent of DHEA.[4][5]

The primary challenge in using native prasterone (DHEA) in research is its short biological half-life, which is only 15 to 30 minutes.[2] This necessitates frequent administration, leading to significant fluctuations in plasma levels and potential stress artifacts in animal models. Prasterone enanthate, an esterified form of prasterone, overcomes this limitation. The enanthate ester slows the release of the parent compound from the injection site, ensuring sustained and stable plasma concentrations of prasterone over an extended period.[1] An intramuscular injection of prasterone enanthate can maintain elevated prasterone levels for approximately 18 days, with an elimination half-life of about 9 days, making it an ideal candidate for long-term HRT studies in animal models.[1]

This guide focuses on leveraging the unique pharmacokinetic profile of prasterone enanthate to design meaningful preclinical studies that accurately model human hormone replacement scenarios.

Core Mechanism: Intracrinology and the Metabolic Cascade

Prasterone itself is a weak steroid.[5] Its physiological effects are primarily mediated through its conversion into potent downstream androgens and estrogens within peripheral target tissues—a concept known as intracrinology.[3][6] This tissue-specific conversion is the cornerstone of its mechanism and a critical aspect to understand for study design.

Upon hydrolysis of the enanthate ester, prasterone becomes available for metabolism. The metabolic pathway is governed by a series of enzymes with tissue-specific expression:

-

3β-hydroxysteroid dehydrogenase (3β-HSD): Converts prasterone to androstenedione.[7][8]

-

17β-hydroxysteroid dehydrogenase (17β-HSD): Converts androstenedione to testosterone and prasterone to androstenediol.[5][7]

-

Aromatase (CYP19A1): Converts androstenedione to estrone and testosterone to estradiol.[3][7]

-

5α-reductase: Converts testosterone to the potent androgen dihydrotestosterone (DHT).[7][9]

This localized synthesis allows tissues to produce the specific hormones they require, potentially minimizing the systemic side effects associated with direct administration of potent estrogens or androgens.[10][11]

Diagram: Prasterone Enanthate Metabolic Pathway

The following diagram illustrates the conversion of prasterone enanthate into active sex steroids within a target cell.

Caption: Metabolic conversion of Prasterone Enanthate to active sex steroids.

Designing Animal Studies: A Framework for Success

A robust study design is paramount. The choice of animal model, dosing regimen, and endpoints must be carefully considered to ensure the results are translatable and scientifically sound.

Animal Model Selection

Rodents, particularly rats and mice, are the most common models for HRT studies due to their well-characterized reproductive physiology, short reproductive cycles, and the availability of genetic variants.

-

Rationale for Ovariectomized (OVX) Model: To study HRT, it is essential to create a state of hormonal deficiency that mimics menopause. Bilateral ovariectomy (surgical removal of the ovaries) in adult female rodents is the gold-standard procedure.[12] This removes the primary source of endogenous estrogens and progestins, establishing a clear baseline against which the effects of prasterone enanthate can be measured.

-

Species Considerations:

-

Rats (e.g., Sprague-Dawley, Wistar): Often preferred for studies involving bone metabolism and cardiovascular endpoints due to their larger size, which facilitates blood sampling and surgical procedures.[13]

-

Mice (e.g., C57BL/6): Ideal for studies requiring genetic manipulation and for investigating metabolic or immunological outcomes.[14]

-

-

Age of Animals: The age at which ovariectomy is performed is critical. Using middle-aged or older rodents (e.g., rats at 1 year of age) can better model the perimenopausal transition in women.[15]

Dosing, Formulation, and Administration

The long-acting nature of prasterone enanthate simplifies the dosing regimen.

-

Formulation: Prasterone enanthate is lipophilic and should be dissolved in a sterile oil-based vehicle, such as sesame oil or castor oil, for administration.[16] It is crucial to ensure the compound is fully dissolved and the formulation is homogenous before injection. Long-acting injectable formulations are a key area of veterinary pharmaceutical science.[17][18]

-

Route of Administration: Intramuscular (IM) or subcutaneous (SC) injections are the preferred routes.[1][16] The IM route often provides a more consistent and prolonged release profile.

-

Dose Calculation: The dose should be calculated based on allometric scaling from human-equivalent doses or derived from pilot pharmacokinetic studies in the chosen animal model. It is essential to start with a dose-ranging study to identify the optimal dose that achieves physiological, not supraphysiological, levels of downstream hormones.

Table 1: Example Dosing Calculation Parameters

| Parameter | Description | Example Value | Justification |

| Human Dose | Clinically relevant dose of prasterone enanthate. | 200 mg / 4 weeks[1] | Based on the formulation in Gynodian Depot. |

| Animal Weight | Average body weight of the study animal. | 0.3 kg (Rat) | Standard for adult female Sprague-Dawley rats. |

| Conversion Factor | Human to Rat (mg/kg). | 6.2 | Standard allometric scaling factor. |

| Calculated Dose (mg/kg) | (Human Dose / Human Weight) * Factor | (200 mg / 70 kg) * 6.2 = 17.7 mg/kg | Allometrically scaled dose. |

| Injection Volume | Based on dose and formulation concentration. | 0.1 mL | Keep injection volumes low to minimize tissue irritation. |

| Dosing Frequency | Based on the drug's half-life. | Once every 2-3 weeks | Corresponds to the ~9-day half-life to maintain steady state.[1] |

Diagram: General Experimental Workflow

This diagram outlines a typical workflow for an HRT study using an ovariectomized rodent model.

Caption: Standard experimental workflow for preclinical HRT studies.

Key Endpoints and Methodologies

The selection of endpoints should be hypothesis-driven and relevant to the clinical indications of HRT.

Pharmacokinetic (PK) Analysis

Objective: To determine the concentration-time profile of prasterone enanthate and its key metabolites (DHEA, testosterone, estradiol).

Protocol: Serial Blood Sampling and Analysis

-

Animal Preparation: Place animals in a restraint device or use appropriate anesthesia.

-

Blood Collection: Collect sparse samples (e.g., 100-200 µL) from the tail vein or saphenous vein at pre-determined time points (e.g., pre-dose, 1, 4, 8, 24, 48, 96 hours, and then weekly).

-

Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C until analysis. Careful pre-analytical processing is critical for hormone stability.[19]

-

Bioanalysis: Quantify hormone levels using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This is the gold standard for steroid hormone quantification due to its high specificity and sensitivity. Immunoassays can be used but are prone to cross-reactivity.[19]

-

Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, t1/2). Reporting should follow established guidelines for animal PK studies.[20]

Pharmacodynamic (PD) and Efficacy Endpoints

Table 2: Key Efficacy Endpoints in HRT Animal Models

| Category | Endpoint | Methodology | Rationale & Expected Outcome |

| Urogenital Health | Uterine Weight | At necropsy, carefully dissect the uterus, blot dry, and weigh. | Estrogen is uterotrophic. OVX causes uterine atrophy. Prasterone enanthate should increase uterine weight relative to the vehicle group. |

| Vaginal Cytology | Collect vaginal smears daily or weekly. Stain with Crystal Violet and observe cell types. | OVX induces a state of persistent diestrus (leukocytes). Estrogenic effects restore the estrous cycle, indicated by the appearance of cornified epithelial cells.[14] | |

| Bone Health | Bone Mineral Density (BMD) | Use dual-energy X-ray absorptiometry (DEXA) on the femur and lumbar vertebrae, either in-life or post-mortem. | Estrogen deficiency leads to bone loss. Prasterone enanthate should prevent or reverse the OVX-induced decrease in BMD. |

| Bone Histomorphometry | Analyze undecalcified bone sections (e.g., tibia) to measure parameters like trabecular bone volume and osteoclast/osteoblast surfaces. | Provides detailed information on bone microarchitecture and turnover. | |

| Metabolic Health | Body Weight & Composition | Monitor body weight weekly. Use DEXA or MRI to assess fat and lean mass. | OVX often leads to increased body weight and adiposity. HRT is expected to mitigate these changes. |

| Glucose Metabolism | Perform glucose tolerance tests (GTT) or insulin tolerance tests (ITT). | Androgens and estrogens influence glucose homeostasis.[9] | |

| Neurobehavioral | Cognitive Function | Use behavioral tests like the Morris Water Maze or Object Recognition Test. | Estrogens are known to have neuroprotective effects and influence cognition.[15][21] |

| Anxiety/Depression | Use tests like the Elevated Plus Maze or Forced Swim Test. | DHEA is a neurosteroid and may have anxiolytic and antidepressant effects.[1][5] |

Protocol: Vaginal Cytology for Estrogenic Activity

-

Sample Collection: Gently flush the vagina of a restrained, conscious rat with 20-30 µL of sterile saline using a smooth-tipped pipette.

-

Slide Preparation: Expel the fluid onto a clean glass microscope slide and allow it to air dry completely.

-

Staining: Stain the slide with 0.1% Crystal Violet solution for 1-2 minutes.

-

Washing: Gently rinse the slide with deionized water to remove excess stain.

-

Microscopy: Observe the slide under a light microscope. Identify the predominant cell types:

-

Leukocytes: Small, round, dark-staining cells (indicative of diestrus/atrophy).

-

Nucleated Epithelial Cells: Larger, irregularly shaped cells with a visible nucleus (indicative of proestrus).

-

Cornified Epithelial Cells: Large, anucleated, angular cells (indicative of estrus and high estrogenic activity).

-

-

Staging: Determine the stage of the estrous cycle based on the relative proportions of these cells. A successful estrogenic response in an OVX animal is marked by a shift from a leukocyte-dominant smear to one with a majority of cornified cells.

Ethical Considerations in Animal Research

All research involving animals must be conducted with the highest ethical standards. Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[22][23]

The core principles, often referred to as the "3Rs," must be strictly followed:[24][25]

-

Replacement: Use non-animal methods whenever possible. For HRT studies, in vitro cell culture models can be used for initial mechanistic screening, but in vivo models are currently necessary to understand systemic effects.[23][26]

-

Reduction: Use the minimum number of animals required to obtain statistically significant data. Proper statistical design, including power analysis, is essential.[22]

-

Refinement: Minimize any potential pain, suffering, or distress. This includes using appropriate anesthesia and analgesia for surgical procedures, providing environmental enrichment, and training personnel in humane handling techniques.[23][24]

Conclusion and Future Directions

Prasterone enanthate serves as a powerful and versatile tool for preclinical hormone replacement studies. Its long-acting profile provides a stable hormonal milieu that more closely mimics a therapeutic setting, while its metabolism via intracrine pathways offers a unique model for studying tissue-specific hormone action. By employing rigorous, well-validated study designs and methodologies as outlined in this guide, researchers can generate high-quality data to advance our understanding of hormone biology and develop safer, more effective HRT strategies.

Future research should focus on head-to-head comparisons of prasterone enanthate with direct estrogen and androgen replacement in various disease models, further elucidating the specific benefits of localized intracrine hormone synthesis.[27][28]

References

-

Title: Prasterone enanthate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Dehydroepiandrosterone - Wikipedia Source: Wikipedia URL: [Link]

-

Title: THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Role of metabolism in the activation of dehydroepiandrosterone as a peroxisome proliferator - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Prasterone - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Through the Looking-Glass: Reevaluating DHEA Metabolism Through HSD3B1 Genetics - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Testosterone and DHEA activate the glucose metabolism-related signaling pathway in skeletal muscle - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Prasterone (Intrarosa) | Davis's Drug Guide - Nursing Central Source: Nursing Central URL: [Link]

-

Title: Prasterone – Application in Therapy and Current Clinical Research Source: Clinicaltrials.eu URL: [Link]

-

Title: What is the mechanism of Prasterone? Source: Patsnap Synapse URL: [Link]

-

Title: Establishment of Rat Models Mimicking Gender-affirming Hormone Therapies - JoVE Source: Journal of Visualized Experiments URL: [Link]

-

Title: Using Animal Models for Gender-Affirming Hormone Therapy - Oxford Academic Source: Oxford Academic URL: [Link]

-